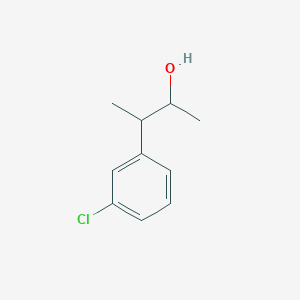

3-(3-Chlorophenyl)butan-2-ol

Description

3-(3-Chlorophenyl)butan-2-ol is a secondary alcohol characterized by a hydroxyl group (-OH) on the second carbon of a four-carbon chain (butan-2-ol) and a 3-chlorophenyl substituent on the third carbon. Its molecular formula is C₁₀H₁₃ClO, with a molar mass of 184.66 g/mol.

Properties

Molecular Formula |

C10H13ClO |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

3-(3-chlorophenyl)butan-2-ol |

InChI |

InChI=1S/C10H13ClO/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-8,12H,1-2H3 |

InChI Key |

BCPRAZUHFGKRHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reduction of 3-(3-Chlorophenyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chlorophenyl)butan-2-ol may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

Oxidation: 3-(3-Chlorophenyl)butan-2-one.

Reduction: 3-(3-Chlorophenyl)butane.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(3-Chlorophenyl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)butan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Molecular Modeling : Compounds with 3-chlorophenyl groups show distinct atomic charge distributions, influencing their stability and interaction with biological targets .

- Environmental Impact: Chlorinated phenols (e.g., 2-chlorophenol) are regulated due to toxicity, suggesting similar environmental considerations for 3-(3-chlorophenyl)butan-2-ol .

Biological Activity

3-(3-Chlorophenyl)butan-2-ol, an organic compound with the molecular formula CHClO, has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and research findings.

- Molecular Weight : 184.66 g/mol

- IUPAC Name : 3-(3-chlorophenyl)butan-2-ol

- Canonical SMILES : CC(C1=CC(=CC=C1)Cl)C(C)O

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 184.66 g/mol |

| IUPAC Name | 3-(3-chlorophenyl)butan-2-ol |

| InChI Key | BCPRAZUHFGKRHP-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of 3-(3-Chlorophenyl)butan-2-ol can be achieved through various methods:

- Reduction of Ketones : One common method involves reducing 3-(3-Chlorophenyl)butan-2-one using reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) in inert solvents such as tetrahydrofuran (THF).

- Catalytic Hydrogenation : In industrial settings, catalytic hydrogenation of the corresponding ketone using palladium or platinum catalysts is employed for efficient production.

Antimicrobial Properties

Research indicates that 3-(3-Chlorophenyl)butan-2-ol exhibits significant antimicrobial activity. It disrupts bacterial cell membranes and inhibits key metabolic enzymes in bacteria, which may contribute to its effectiveness against various microbial strains.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation. Its mechanism likely involves modulation of inflammatory pathways and cytokine production.

Anticancer Potential

Recent studies have explored the anticancer potential of 3-(3-Chlorophenyl)butan-2-ol. For instance, it has demonstrated antiproliferative effects in breast cancer cell lines, with IC values indicating significant activity against MCF-7 cells . The compound's ability to inhibit tubulin polymerization suggests a mechanism similar to that of known anticancer agents, which may lead to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Research Findings

- Antiproliferative Activity : In vitro studies have shown that 3-(3-Chlorophenyl)butan-2-ol can inhibit the growth of MCF-7 breast cancer cells with IC values comparable to established chemotherapeutic agents .

- Mechanism of Action : The compound's interaction with tubulin at the colchicine-binding site further supports its potential as an anticancer agent. Flow cytometry analyses revealed that treatment with this compound leads to G/M phase arrest and subsequent cellular apoptosis .

Comparison with Similar Compounds

The biological activity of 3-(3-Chlorophenyl)butan-2-ol can be compared with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 4-(4-Chlorophenyl)butan-1-ol | Alcohol (hydroxyl on first carbon) | Moderate antimicrobial effects |

| 3-(4-Chlorophenyl)butan-2-ol | Alcohol (chlorine on fourth carbon) | Variable anticancer activity |

| 3-(3-Fluorophenyl)butan-2-ol | Alcohol (fluorine instead of chlorine) | Reduced antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.